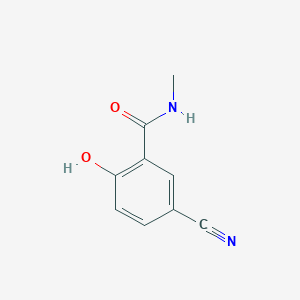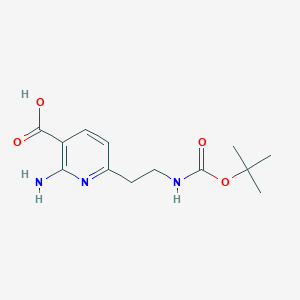
8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methoxymirificin is a natural flavonoid compound derived from the roots of Pueraria lobata . It has a molecular formula of C27H30O14 and a molecular weight of 578.5 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxymirificin typically involves multiple steps, including the extraction of the compound from natural sources and subsequent purification. The extraction process often uses solvents such as DMSO, pyridine, methanol, and ethanol . The synthetic routes may involve the use of specific reagents and catalysts to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of 3’-Methoxymirificin involves large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity, often using advanced techniques such as chromatography and crystallization. The compound is then packaged and stored under controlled conditions to maintain its stability and efficacy .
化学反应分析
Types of Reactions: 3’-Methoxymirificin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 3’-Methoxymirificin include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of 3’-Methoxymirificin depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and purity .
科学研究应用
3’-Methoxymirificin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and a synthetic precursor for other compounds . In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, 3’-Methoxymirificin is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties . In industry, it is used in the development of new pharmaceuticals and cosmetic products .
作用机制
The mechanism of action of 3’-Methoxymirificin involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular function and gene expression .
相似化合物的比较
3’-Methoxymirificin is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as daidzein, genistein, and puerarin . These compounds share some structural similarities but differ in their specific functional groups and biological effects. The uniqueness of 3’-Methoxymirificin lies in its methoxy group, which contributes to its distinct pharmacological properties .
属性
分子式 |
C27H30O14 |
|---|---|
分子量 |
578.5 g/mol |
IUPAC 名称 |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-37-16-6-11(2-4-14(16)29)13-7-38-23-12(19(13)31)3-5-15(30)18(23)24-22(34)21(33)20(32)17(41-24)8-39-26-25(35)27(36,9-28)10-40-26/h2-7,17,20-22,24-26,28-30,32-36H,8-10H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
InChI 键 |
LAPFWPVLUSRPKY-JXEKJTPYSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



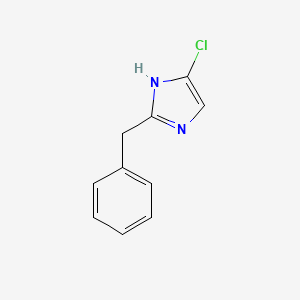
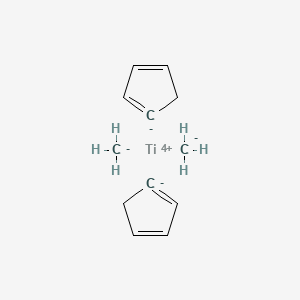
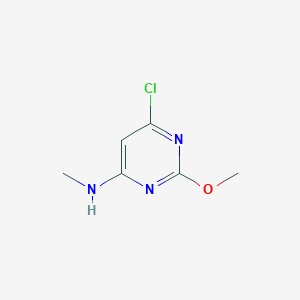
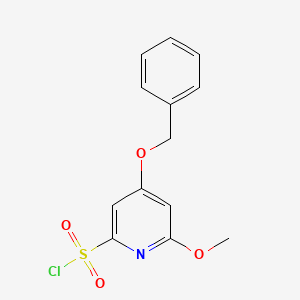
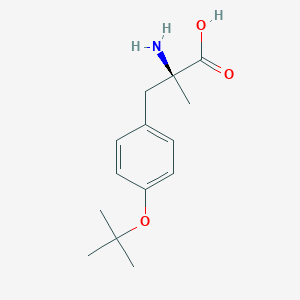
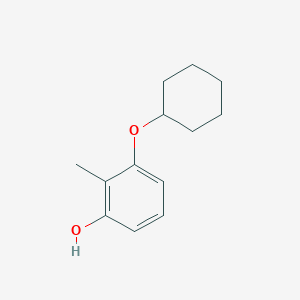
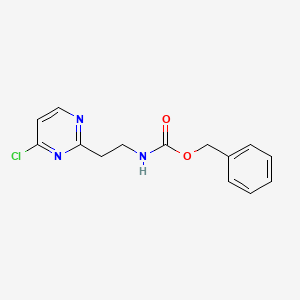
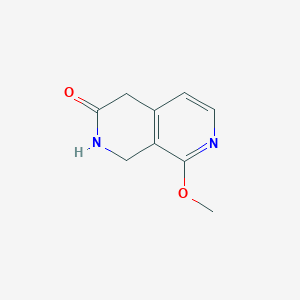
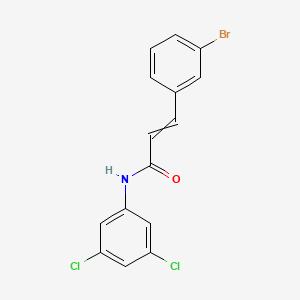
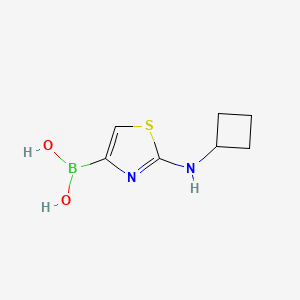
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
